N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a methoxy group, a benzothiazole ring, and a thiophene ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiophene rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the dimethylamino and methoxy groups could make the compound reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could make the compound basic, while the presence of the methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have engaged in the synthesis of novel heterocyclic compounds derived from various starting materials, highlighting the compound's role in the development of new chemical entities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased its application in producing anti-inflammatory and analgesic agents. These compounds exhibited significant inhibitory activity on COX-2 selectivity and demonstrated analgesic and anti-inflammatory activities, with some showing higher inhibitory activity and protection than standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Evaluation
Another application includes the design, synthesis, and pharmacological evaluation of structurally novel 5-HT3 receptor antagonists. These compounds were developed to address depressive disorders, demonstrating the compound's utility in the discovery of new antidepressants. Notably, the 3-ethoxyquinoxalin-2-carboxamides series, designed using a ligand-based approach, showed promising anti-depressant-like activity in forced swim tests, indicating the potential therapeutic applications of derivatives (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial activity, aiming to address bacterial infections. Synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their anti-microbial activity assessment highlight its significance in developing novel antimicrobial agents. These studies involve docking studies to predict the interaction of synthesized compounds with bacterial targets, demonstrating the compound's application in the design of new antibacterial drugs (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Cytotoxic Activity
Furthermore, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their cytotoxic activity against cancer cell lines exemplify the compound's utility in oncology research. These efforts aim to develop potent cytotoxic agents for cancer therapy, with some derivatives displaying significant growth inhibitory properties against murine leukemia and Lewis lung carcinoma, highlighting the compound's role in cancer pharmacology (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2.ClH/c1-19(2)8-9-20(16(21)14-5-4-10-23-14)17-18-13-7-6-12(22-3)11-15(13)24-17;/h4-7,10-11H,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBLLGAWWYJKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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